molecular formula C11H11N3O B1386887 N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine CAS No. 1029767-49-4

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine

Cat. No. B1386887
M. Wt: 201.22 g/mol
InChI Key: NTPWEESCRMRYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine” is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the use of nitrogen- and oxygen-containing scaffolds . The process involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis can be performed at room temperature and has been found to be highly efficient .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, such as “N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine”, consists of a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles involve various oxidative cyclizations . These reactions have found modest application in drug design thus far . The reactions can range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine” include a boiling point of 384.0±44.0 °C and a density of 1.431±0.06 g/cm3 .

Scientific Research Applications

“N-Cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine” is a research chemical . It’s a heterocyclic compound that contains nitrogen and oxygen in its structure . These types of compounds are often used in the development of new drugs .

One potential application of 1,2,4-oxadiazoles, which “N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine” is a type of, is as anti-infective agents . They have been synthesized and tested for anti-bacterial, anti-viral, and anti-leishmanial activities . The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted.

properties

IUPAC Name

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)12-9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWEESCRMRYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.